A Technical Guide to the Basic Properties of 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile
A Technical Guide to the Basic Properties of 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile is a heterocyclic compound featuring a quinoline core.[1] Its structure is distinguished by a chlorine atom at the 4-position, methoxy groups at the 6- and 7-positions, and a carbonitrile (cyano) group at the 3-position.[1] These substitutions confer unique electronic and steric properties, making it a highly versatile intermediate and building block in medicinal chemistry and synthetic organic chemistry.[1] The quinoline scaffold is recognized as a "privileged structure" in drug discovery, known for a wide range of pharmacological activities, including anticancer and antimicrobial properties.[2][3] This compound, in particular, is a crucial precursor for the synthesis of potent and selective kinase inhibitors used in targeted cancer therapies.[1][2] This guide provides a comprehensive overview of its fundamental properties, synthesis, biological significance, and experimental protocols relevant to its application in research and development.
Physicochemical Properties
The core physical and chemical characteristics of 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile are summarized below. These properties are essential for its handling, formulation, and application in synthetic and biological assays.
| Property | Value | Reference |
| CAS Number | 214470-55-0 | [1][4][5][6] |
| Molecular Formula | C₁₂H₉ClN₂O₂ | [1][4][6] |
| Molecular Weight | 248.66 g/mol | [1][5][6] |
| Appearance | Solid | [4] |
| Melting Point | 130–132 °C | [1] |
| Solubility (PBS) | 12 µg/mL | [1] |
| LogP | 2.1 | [1] |
| InChI Key | HMLOMVBFQJAMCN-UHFFFAOYSA-N | [1][4] |
Synthesis and Experimental Protocols
The synthesis of the 4-chloro-6,7-dimethoxyquinoline core is a well-documented multi-step process, which serves as a foundational pathway for producing the title compound and its analogs.[1][7]
Experimental Protocol: Synthesis of the Quinoline Precursor
The following protocols outline the key steps for synthesizing the core structure, adapted from established methodologies.[1][7][8][9][10]
Step 1: Nitrification of 3,4-Dimethoxyacetophenone [1][7]
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Mix 3,4-dimethoxyacetophenone with a suitable solvent such as acetic acid or sulfuric acid in a reaction vessel.
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Under stirring and controlled temperature conditions (e.g., 20–80 °C), add nitric acid (50-97.5 wt%) dropwise.
-
Allow the reaction to proceed for 0.5 to 12 hours.
-
Upon completion, work up the reaction mixture to isolate the product, 2-nitro-4,5-dimethoxyacetophenone.
-
React the 2-nitro-4,5-dimethoxyacetophenone from the previous step with N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
The reaction is typically carried out in a solvent like toluene.
-
Heating the mixture facilitates the condensation to yield 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one.
Step 3: Reduction and Cyclization [1][8][10]
-
Dissolve the product from Step 2 in a suitable solvent, such as methanol.
-
Add a hydrogenation catalyst, for example, Palladium on carbon (Pd/C) or Raney Nickel.
-
Introduce hydrogen gas into the vessel and stir the mixture at an elevated temperature (e.g., 100 °C) for 1-24 hours.
-
This process reduces the nitro group and facilitates intramolecular cyclization.
-
After the reaction is complete, filter off the catalyst.
-
Concentrate the filtrate and purify the crude product, typically by recrystallization, to obtain 4-hydroxy-6,7-dimethoxyquinoline.
-
In a fume hood, add 4-hydroxy-6,7-dimethoxyquinoline (1 equivalent) to a round-bottom flask equipped with a reflux condenser.
-
Carefully add a chlorinating agent, such as phosphorus oxychloride (POCl₃, 10-15 equivalents).
-
Heat the reaction mixture to reflux (approx. 105-110 °C) for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution to a pH of 7-8.
-
Extract the product with an organic solvent (e.g., dichloromethane), wash, dry, and concentrate the organic layers.
-
Purify the crude product by silica gel column chromatography to yield the 4-chloro-6,7-dimethoxyquinoline core.
Biological Activity and Mechanism of Action
While 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile is primarily a synthetic intermediate, its derivatives exhibit significant biological activities, particularly as anticancer agents.[1][2] The mechanism of action for these derivatives often involves the competitive inhibition of ATP binding to the active site of various protein kinases that are dysregulated in cancer.[2]
Key Molecular Targets:
-
HER-2 and EGFR: The cyano group at the 3-position plays a critical role in the binding mechanism. It can interact directly with key amino acid residues, such as Threonine 830, in the active site of HER-2/EGFR kinases.[1] This interaction is crucial for the high inhibitory potency of its derivatives, with IC₅₀ values in the low nanomolar range (1–10 nM for HER-2).[1]
-
Src Kinase: Derivatives have been shown to target kinases like Src, leading to reduced cancer cell proliferation and an increase in apoptosis.[1]
-
VEGFR and c-Met: Inhibition of other critical receptors like Vascular Endothelial Growth Factor Receptor (VEGFR) and c-Met disrupts angiogenesis (the formation of new blood vessels by tumors) and prevents tumor invasion and metastasis.[2]
Applications in Drug Development and Derivatization
The chlorine atom at the 4-position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SₙAr).[11] This reactivity makes 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile an excellent scaffold for generating large libraries of compounds for drug discovery by introducing diverse functionalities.[11] This approach has been instrumental in developing approved anticancer drugs.[2]
References
- 1. 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile | 214470-55-0 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 4. 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile [cymitquimica.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. scbt.com [scbt.com]
- 7. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
